Methyl 2,4-dimethyl-4-nitropentanoate

Organic Synthesis Michael Addition Process Chemistry

Methyl 2,4-dimethyl-4-nitropentanoate (CAS 5762-40-3) is a branched-chain nitro fatty acid ester with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol. This compound is characterized by a tertiary nitro group geminal to two methyl groups at the 4-position, adjacent to a methyl-branched carbon chain terminating in a methyl ester.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 5762-40-3
Cat. No. B3029201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dimethyl-4-nitropentanoate
CAS5762-40-3
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C8H15NO4/c1-6(7(10)13-4)5-8(2,3)9(11)12/h6H,5H2,1-4H3
InChIKeyFIXGUDASGASFSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-dimethyl-4-nitropentanoate (CAS 5762-40-3) Properties and Chemical Profile


Methyl 2,4-dimethyl-4-nitropentanoate (CAS 5762-40-3) is a branched-chain nitro fatty acid ester with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by a tertiary nitro group geminal to two methyl groups at the 4-position, adjacent to a methyl-branched carbon chain terminating in a methyl ester . It is commonly presented as a viscous yellow oil with a boiling point of 256.1±23.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . Its logP values range from 1.24 to 1.53, indicating moderate lipophilicity . The compound serves as a versatile building block in organic synthesis, particularly as a precursor to amines and other nitrogen-containing heterocycles .

Why Generic Substitution is Not Viable for Methyl 2,4-dimethyl-4-nitropentanoate (CAS 5762-40-3)


Substituting methyl 2,4-dimethyl-4-nitropentanoate with a structurally similar nitro ester like methyl 4-methyl-4-nitropentanoate (CAS 16507-02-1) or a non-nitro analog is not scientifically defensible due to quantifiable differences in critical physical properties and stereochemical availability. The presence and position of the methyl group at the 2-position significantly alter the compound's density, boiling point, and chromatographic behavior compared to its 4-methyl-substituted counterpart, impacting reaction kinetics and purification protocols . Furthermore, the chiral center at C-2 introduces a stereochemical dimension absent in simpler analogs, making the racemic mixture (CAS 5762-40-3) and its resolved (S)-enantiomer (CAS 1897388-80-5) distinct entities with potentially divergent biological activities . These differences can lead to irreproducible results in asymmetric synthesis, erroneous structure-activity relationship (SAR) interpretations, and failed downstream applications if a generic alternative is used.

Quantitative Differentiators: Evidence-Based Selection Guide for Methyl 2,4-dimethyl-4-nitropentanoate


Comparison of Synthesis Yield and Scalability with Methyl 4-methyl-4-nitropentanoate

Methyl 2,4-dimethyl-4-nitropentanoate can be synthesized via a Michael addition of 2-nitropropane to methyl methacrylate in 99% yield under optimized conditions . In contrast, the analogous synthesis of methyl 4-methyl-4-nitropentanoate using methyl acrylate as the Michael acceptor achieves a yield of 95% . The 4% absolute increase in yield for the target compound is significant in process chemistry and large-scale applications where material efficiency is paramount. The detailed large-scale protocol (1.5 kg scale) for the target compound demonstrates its robust scalability , whereas the comparator's reported synthesis is at a standard laboratory scale.

Organic Synthesis Michael Addition Process Chemistry

Comparative Physical Properties vs. Methyl 4-methyl-4-nitropentanoate

Methyl 2,4-dimethyl-4-nitropentanoate exhibits a substantially higher boiling point (256.1±23.0 °C at 760 mmHg ) compared to methyl 4-methyl-4-nitropentanoate (79 °C at 1 mmHg ). This 177 °C difference (at equivalent pressure) reflects the increased molecular weight and structural complexity conferred by the additional methyl group. The target compound also has a lower density (1.1±0.1 g/cm³ ) than the comparator (1.114 g/mL at 25 °C ). These differences directly impact solvent choice, distillation parameters, and analytical method development.

Physical Chemistry Analytical Chemistry Purification

Stereochemical Availability: Racemate vs. Enantiopure Forms

Methyl 2,4-dimethyl-4-nitropentanoate contains a chiral center at the C-2 position. It is commercially available both as the racemic mixture (CAS 5762-40-3) and as the resolved (S)-enantiomer (CAS 1897388-80-5) . This contrasts with methyl 4-methyl-4-nitropentanoate (CAS 16507-02-1), which is an achiral molecule. The availability of an enantiopure form for the target compound is a critical differentiator for applications requiring stereospecific interactions, such as in medicinal chemistry or asymmetric catalysis.

Chiral Chemistry Asymmetric Synthesis Medicinal Chemistry

LogP and Lipophilicity Comparison

The predicted LogP for methyl 2,4-dimethyl-4-nitropentanoate is 1.24 , indicating lower lipophilicity than the comparator, methyl 4-methyl-4-nitropentanoate, which has a reported LogP of 1.53 . While the absolute difference is modest (ΔLogP = -0.29), this can translate to a meaningful difference in estimated membrane permeability and aqueous solubility, key parameters in early-stage drug discovery for predicting oral absorption and distribution.

Drug Discovery ADME Medicinal Chemistry

Optimal Research and Industrial Applications for Methyl 2,4-dimethyl-4-nitropentanoate (CAS 5762-40-3)


Large-Scale Synthesis of Nitro-Containing Building Blocks

The validated 99% yield and 1.5 kg-scale synthesis protocol makes this compound a reliable and cost-effective starting material for generating amine or hydroxylamine intermediates via nitro group reduction. This is ideal for process chemistry groups scaling up the production of complex molecules for preclinical studies, where material efficiency and reproducibility are critical.

Stereochemical Probes in Medicinal Chemistry

The availability of both the racemic (CAS 5762-40-3) and enantiopure (S)-enantiomer (CAS 1897388-80-5) forms allows medicinal chemists to investigate the impact of stereochemistry on target binding. This compound can serve as a chiral building block for constructing diastereomeric or enantiomerically enriched compound libraries, enabling more nuanced structure-activity relationship (SAR) exploration.

Precursor for Heterocycle Synthesis via Nef and Related Reactions

The tertiary nitro group adjacent to the quaternary carbon center is a key functional handle for conversion to a ketone (Nef reaction) or other nitrogen-containing heterocycles (e.g., pyrrolidines, piperidines) [1]. This application leverages the compound's specific substitution pattern, which influences the stability and reactivity of the nitronate intermediate, a characteristic not shared with primary or secondary nitroalkane analogs.

Development of GC-MS or LC-MS Analytical Standards

Given its distinct physical properties—including a high boiling point (256.1±23.0 °C) , moderate LogP (1.24) , and unique mass spectral fragmentation pattern [2]—this compound is well-suited for use as a retention time marker or internal standard in GC-MS or LC-MS methods. This is particularly relevant for laboratories analyzing nitro-containing compounds in complex biological or environmental matrices.

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